molecular formula C23H20ClN3O2S2 B2998699 4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1207013-89-5

4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2998699
CAS No.: 1207013-89-5
M. Wt: 470
InChI Key: XKZIODNMVSASCN-UHFFFAOYSA-N
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Description

4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome Proliferator-Activated Receptor α (PPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . It is mainly expressed in the liver, heart, muscle, and kidney, where fatty acid oxidation is promoted .

Mode of Action

The compound acts as a PPARα-selective activator . It forms a canonical hydrogen-bond network involving helix 12 in the Ligand-Binding Domain (LBD) of PPARα, which is essential for PPARα activation . The phenyl side chain of the compound occupies a small cavity between Ile272 and Ile354, which is rarely accessed by other PPARα agonists . This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of other PPARα agonists to improve activity .

Biochemical Pathways

The activation of PPARα results in a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . Therefore, PPARα has been recognized as a relevant drug target for metabolic syndrome, type 2 diabetes, and coronary atherosclerosis . Furthermore, recent studies demonstrated that PPARα agonists are drug candidates for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) development .

Result of Action

The activation of PPARα by this compound leads to changes in lipid and glucose metabolism, adipogenesis, and inflammation . These changes result in improved metabolic health, including reduced serum triglycerides, increased HDL cholesterol, and improved insulin sensitivity .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-3-27-22(29)21-18(12-19(31-21)15-8-5-4-6-9-15)26-23(27)30-13-20(28)25-17-11-7-10-16(24)14(17)2/h4-12H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZIODNMVSASCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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